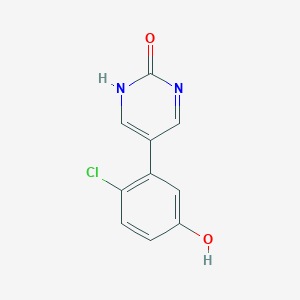

5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Biology and Medicinal Chemistry Research

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature. wjarr.comresearchgate.net Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin, and other essential biomolecules. nih.govresearchgate.net This natural prevalence has spurred extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

The pyrimidine nucleus is considered a versatile pharmacophore, with derivatives exhibiting a wide array of biological effects, including:

Antimicrobial (antibacterial and antifungal) wjarr.comorientjchem.org

Antiviral wjarr.comorientjchem.org

Anticancer orientjchem.orgresearchgate.net

Anti-inflammatory nih.govrsc.org

Antitubercular wjarr.com

Anticonvulsant nih.gov

Antihypertensive nih.gov

The ability of the pyrimidine scaffold to be readily functionalized at various positions allows for the fine-tuning of its biological activity, making it an attractive starting point for the design and development of new therapeutic agents. mdpi.com

Rationale for Investigating 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol as a Lead Structure

The specific compound, this compound, with the CAS number 1261909-95-8, presents a unique combination of structural motifs that warrant investigation as a potential lead structure in drug discovery. bldpharm.com The rationale for its study can be broken down by its constituent parts:

The Pyrimidin-2-ol Core: The 2-hydroxypyrimidine (B189755) (or pyrimidin-2-one) tautomer is a common feature in biologically active molecules.

The Phenyl Substituent at Position 5: The introduction of an aryl group at this position is a common strategy in the design of pyrimidine-based therapeutic agents.

The Chloro and Hydroxy Substituents on the Phenyl Ring: The presence and position of these functional groups can significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. These factors are critical for receptor binding and pharmacokinetic properties. For instance, chalcones bearing a 2-hydroxyphenyl group have been synthesized and evaluated for their biological activities. mdpi.com Similarly, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been reported, with some compounds showing potent antioxidant activity. mdpi.com

The combination of these features in a single molecule suggests potential for novel biological activities, making it a compelling candidate for further research.

Current State of Research on Substituted Pyrimidinols and Related Heterocycles

Research into substituted pyrimidinols and related heterocyclic compounds is an active and evolving field. Numerous studies have focused on the synthesis and biological evaluation of various derivatives. For example, the synthesis of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine has been explored for their potential antimicrobial activity. researchgate.netresearchgate.net

Furthermore, research on other substituted pyrimidines continues to uncover new therapeutic potentials. Studies on chalcone-substituted pyrimidines have shown that the nature and position of substituents on the phenyl ring can significantly impact their antibacterial and antinociceptive properties. nih.gov The development of pyrimidine derivatives as anticancer agents is also a major focus, with ongoing efforts to design compounds that can overcome drug resistance. researchgate.netgsconlinepress.com

A summary of biological activities for various substituted pyrimidines is presented in the table below.

| Compound Class | Substituents | Observed Biological Activity | Reference |

| Chalcone-substituted pyrimidines | m-bromo | Antibacterial, Antinociceptive | nih.gov |

| Pyrimidine-triazoles | Various | Anticancer | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Various | Antimicrobial, Anticancer | nih.gov |

| Dihydrothieno[2,3-d]pyrimidines | Various | Antifungal | researchgate.net |

Research Gaps and Unaddressed Questions Regarding this compound

Despite the broad interest in pyrimidine derivatives, a specific and detailed investigation into the biological profile of this compound appears to be limited in the current scientific literature. The primary research gap is the lack of published data on its synthesis, characterization, and biological activity.

Key unaddressed questions include:

What are the most efficient synthetic routes to produce this compound in high yield and purity?

What are its specific biological targets?

Does it exhibit significant anticancer, antimicrobial, anti-inflammatory, or other therapeutic activities?

What is the structure-activity relationship (SAR) for this particular substitution pattern on the pyrimidine core?

What are its physicochemical properties, such as solubility, stability, and membrane permeability?

Objectives and Scope of Academic Research on this compound

Based on the identified research gaps, the primary objectives of academic research on this compound would be to:

Develop and optimize a synthetic pathway for the compound.

Thoroughly characterize the molecule using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography).

Conduct a comprehensive screening of its biological activities against a panel of relevant targets, including cancer cell lines, microbial strains, and inflammatory markers.

Investigate its mechanism of action for any identified biological activities.

Perform initial structure-activity relationship studies by synthesizing and testing related analogs to identify key structural features for activity.

The scope of such research would be to establish a foundational understanding of the chemical and biological properties of this specific pyrimidine derivative, thereby determining its potential as a lead compound for future drug development efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloro-5-hydroxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-2-1-7(14)3-8(9)6-4-12-10(15)13-5-6/h1-5,14H,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTFQSIPKAHAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C2=CNC(=O)N=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686831 | |

| Record name | 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-95-8 | |

| Record name | 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Chloro 5 Hydroxyphenyl Pyrimidin 2 Ol and Its Analogs

Retrosynthetic Analysis of 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnections involve the C-C bond between the pyrimidine (B1678525) and the phenyl ring, and the C-N bonds within the pyrimidine ring itself.

A logical retrosynthetic approach would first disconnect the C5-aryl bond, suggesting a cross-coupling reaction, such as a Suzuki-Miyaura coupling, as a key step in the forward synthesis. researchgate.netnih.govnih.gov This would require a halogenated pyrimidine precursor, like 5-bromo- or 5-chloropyrimidin-2-ol, and a corresponding (2-chloro-5-hydroxyphenyl)boronic acid.

Further disconnection of the pyrimidine ring itself typically leads to two main strategies. The most common approach involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing component like urea (B33335) or a guanidine (B92328) derivative. uu.nlslideshare.netresearchgate.net This C-C-C unit could be a 1,3-dicarbonyl compound or a functional equivalent. uu.nlmdpi.com For the target molecule, this could translate to a substituted malonaldehyde or a derivative thereof.

An alternative disconnection strategy for the pyrimidine ring could involve a [2+2+2] cycloaddition, for instance, between a ketone and a nitrile, which has been explored for the synthesis of diversely functionalized pyrimidines. mdpi.comacs.org

Multi-step Synthetic Approaches to this compound

Multi-step syntheses provide a controlled and often high-yielding route to complex molecules like this compound. azom.com These approaches allow for the sequential introduction of functional groups and the purification of intermediates at each stage.

Precursor Synthesis and Functionalization Strategies

The synthesis of the necessary precursors is a critical first step. For the pyrimidine core, a common starting material is a simple pyrimidin-2-ol, which can be halogenated at the 5-position to prepare it for a subsequent cross-coupling reaction. For instance, 2,4-dichloro-5-nitropyrimidine (B15318) can be synthesized from 5-nitrouracil (B18501) pyrimidine using phosphorus oxychloride. google.com The synthesis of the aryl partner, (2-chloro-5-hydroxyphenyl)boronic acid, can be achieved from the corresponding 2-amino-4-chlorophenol. mdpi.com

Functionalization strategies often involve protecting groups to prevent unwanted side reactions. The hydroxyl group on the phenyl ring may require protection, for example, as an acetate (B1210297) or a silyl (B83357) ether, during certain reaction steps. youtube.comchemicalbook.com

Key Coupling and Cyclization Reactions

The cornerstone of many syntheses of 5-arylpyrimidines is the Suzuki-Miyaura cross-coupling reaction. researchgate.netrsc.orgyoutube.com This palladium-catalyzed reaction efficiently forms the C-C bond between the halogenated pyrimidine and the arylboronic acid. researchgate.netnih.govnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govrsc.org

The formation of the pyrimidine ring itself is typically achieved through a cyclization reaction. acs.orgorganic-chemistry.org The classical Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a foundational method. mdpi.com Variations of this reaction, using different precursors and catalysts, have been widely reported. mdpi.comresearchgate.net For instance, β-bromo-α,β-unsaturated ketones can be condensed with amidines under copper catalysis. mdpi.com The Biginelli reaction, a one-pot multicomponent reaction, is another powerful tool for synthesizing pyrimidine derivatives. uu.nlresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. For Suzuki-Miyaura couplings, factors such as the catalyst loading, reaction temperature, and the nature of the base can significantly impact the outcome. researchgate.netrsc.org For instance, studies have shown that running the reaction with low palladium catalyst loadings in water can be effective for the synthesis of industrially relevant compounds. rsc.org

In cyclization reactions, the choice of catalyst and solvent is critical. mdpi.comorganic-chemistry.org For example, iron(II) complexes have been used to catalyze the regioselective synthesis of pyrimidines from ketones and amidines. organic-chemistry.org Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields in some cases. nih.gov

The following table summarizes some key reaction types and their typical conditions for the synthesis of related pyrimidine derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Typical Conditions | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Pd(OAc)₂, Na₂CO₃ | H₂O/DMF, 60°C, 12h | Good | nih.gov |

| Pinner-like Synthesis | β-bromo-α,β-unsaturated ketone, Amidine | Cu⁰ | Not specified | Fair | mdpi.com |

| Iron-Catalyzed Cyclization | Ketone, Amidine | FeSO₄·7H₂O, 1,10-phenanthroline, TEMPO | Not specified | Up to 82 | organic-chemistry.org |

| Copper-Catalyzed Cyclization | Ketone, Nitrile | CuCl₂, NaOH | 120°C, 24h, N₂ | Moderate to Good | acs.org |

One-Pot and Streamlined Synthetic Strategies for this compound

One-pot and streamlined syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. mdpi.comnih.gov These strategies aim to combine multiple reaction steps into a single procedure without isolating intermediates.

Catalytic Methods in Pyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient one-pot procedures. mdpi.comdntb.gov.ua Various catalytic systems have been developed for pyrimidine synthesis. For example, nickel(II)-NNS pincer complexes have been utilized for the acceptorless dehydrogenative annulation of alcohols with malononitrile (B47326) and guanidine to produce highly substituted pyrimidines. nih.gov This method proceeds under eco-friendly conditions with water and hydrogen as the only byproducts. nih.gov

Copper-catalyzed multicomponent reactions have also proven effective. For instance, the cyclization of ketones with nitriles under basic conditions with a copper catalyst provides a general route to diversely functionalized pyrimidines. mdpi.comacs.org Iron catalysis has also been employed for the modular synthesis of pyrimidines through a β-ammoniation/cyclization sequence of saturated carbonyl compounds with amidines. organic-chemistry.org

The following table highlights some one-pot catalytic methods for pyrimidine synthesis.

| Catalytic Method | Reactants | Catalyst | Key Features | Reference |

| Nickel Pincer Complex | Alcohols, Malononitrile, Guanidine/Benzamidine | Ni(II)-NNS pincer complexes | Acceptorless dehydrogenative annulation, eco-friendly | nih.gov |

| Copper Catalysis | Ketones, Nitriles | CuCl₂ | Base-mediated, broad substrate scope | acs.org |

| Iron Catalysis | Ketones, Aldehydes, or Esters; Amidines | In situ prepared Fe(II) complex, TEMPO | Regioselective, broad functional group tolerance | organic-chemistry.org |

Tandem Reactions and Green Chemistry Considerations

Green chemistry principles are increasingly being integrated into synthetic methodologies. libretexts.org For the synthesis of pyrimidine derivatives, this includes the use of safer solvents, such as water or ethanol, and the development of catalyst systems with high turnover numbers to reduce metal contamination in the final product. libretexts.orgbeilstein-journals.org Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and higher yields. venkatasailifesciences.com In the context of the proposed Suzuki coupling for this compound, the use of aqueous solvent systems and highly efficient, low-loading palladium catalysts would align with green chemistry principles. libretexts.org

Chemo- and Regioselective Synthesis of this compound Derivatives

Directed Functionalization at the Phenyl and Pyrimidine Moieties

The chemo- and regioselective functionalization of the this compound scaffold is crucial for the development of analogs with tailored properties. The presence of multiple reactive sites on both the phenyl and pyrimidine rings necessitates careful control of reaction conditions.

On the pyrimidine ring, the hydroxyl group at the 2-position can be converted to a chloro group using reagents like phosphorus oxychloride, which can then be subjected to nucleophilic substitution with various amines or other nucleophiles. The nitrogen atoms within the pyrimidine ring can also be targeted for functionalization, although this is less common for this type of scaffold.

The phenyl ring offers several positions for functionalization. The hydroxyl group can be alkylated or acylated to introduce a variety of substituents. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely be directed by the existing substituents. The chloro and hydroxyl groups would direct incoming electrophiles to specific positions on the ring, allowing for the synthesis of a diverse range of derivatives.

Stereochemical Control in Analogue Synthesis

Stereochemical control becomes important when introducing chiral centers into analogs of this compound. One potential area for stereochemical complexity is atropisomerism, which can arise from restricted rotation around the C-C single bond connecting the phenyl and pyrimidine rings. If bulky substituents are introduced at the positions ortho to this bond on either ring, stable atropisomers may be formed. The stereoselective synthesis of such atropisomers can be achieved using chiral auxiliaries or asymmetric catalysis.

Analytical Characterization Techniques for Synthetic Products

The characterization of the synthetic products is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine and phenyl rings. The pyrimidine protons would appear as singlets or doublets, while the phenyl protons would exhibit a characteristic splitting pattern based on their substitution. The hydroxyl protons may appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would provide information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbons in the pyrimidine and phenyl rings would be indicative of their electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Pyrimidine) | 8.0 - 8.5 | s |

| ¹H (Phenyl) | 6.8 - 7.5 | m |

| ¹H (OH) | 5.0 - 10.0 | br s |

| ¹³C (Pyrimidine) | 150 - 165 | |

| ¹³C (Phenyl) | 115 - 155 | |

| ¹³C (C-Cl) | 120 - 130 | |

| ¹³C (C-OH) | 150 - 160 |

Note: These are predicted values based on general chemical shift ranges for similar structures and may vary. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group and the C=C and C=N stretching vibrations of the aromatic rings.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is used to assess the purity of the synthesized compound.

Molecular Interactions and Biological Mechanism Studies of 5 2 Chloro 5 Hydroxyphenyl Pyrimidin 2 Ol

Investigation of Biological Target Binding for 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol

Protein Binding Studies and Affinity Determination

There is currently no specific data available from protein binding studies or affinity determinations for this compound. Such studies are crucial for identifying the molecular targets through which a compound exerts its effects.

Cellular-Level Mechanistic Insights for this compound

In vitro Assays for Cytotoxicity and Selectivity on Cell Lines

Specific data from in vitro cytotoxicity and selectivity assays on various cell lines for this compound are not available. This type of research is fundamental in assessing the potential of a compound as a therapeutic agent, particularly in oncology. nih.govnih.gov

Assessment of Cellular Pathway Modulation

There is no information regarding the modulation of specific cellular pathways by this compound.

Molecular Mechanism of Action Elucidation

The exploration into how this compound exerts its effects within a biological system is in its nascent stages. The core of this research lies in pinpointing its molecular targets and characterizing the nature of its interactions.

Target Identification and Validation Approaches

Currently, there is a lack of specific published research detailing the definitive molecular targets of this compound. The scientific community often employs a range of computational and experimental strategies to identify such targets for novel compounds. These approaches, while not yet documented for this specific molecule, would typically include:

In Silico Screening: Utilizing computational models to predict the binding affinity of the compound against a library of known protein structures. This can provide initial leads on potential biological targets.

Affinity Chromatography: Immobilizing the compound on a solid support to capture proteins from a cell lysate that bind to it, which can then be identified using techniques like mass spectrometry.

Genetic and Proteomic Profiling: Analyzing changes in gene expression or protein levels in cells treated with the compound to infer which pathways, and therefore which proteins, are affected.

Without specific studies on this compound, any discussion of its precise targets remains speculative.

Ligand-Receptor Interaction Profiling

Detailed ligand-receptor interaction profiling for this compound is not yet available in the public domain. Such studies are crucial for understanding the specific binding mode and the key molecular interactions that drive its biological activity. For other multi-target ligands of aminergic G protein-coupled receptors (GPCRs), such as certain N-(2-hydroxyphenyl)carboxamide derivatives, researchers have identified key interactions. These often involve electrostatic interactions between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) within the receptor. nih.gov Additionally, hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket contribute to the ligand's affinity and selectivity. nih.gov It is plausible that similar interactions could be relevant for this compound, given its structural motifs, but this requires experimental validation.

Comparative Biological Activity of this compound with Known Agents

Direct comparative studies of the biological activity of this compound against known agents are not yet published. However, the broader class of pyrimidine (B1678525) and pyridine (B92270) derivatives has been extensively studied, revealing a wide range of biological activities. For instance, various pyridine compounds have demonstrated antimicrobial and antiviral properties. mdpi.com Some substituted pyrazole (B372694) bearing pyridyl oxadiazole analogues have been identified as potential antimicrobial agents. mdpi.com Furthermore, certain pyrimidine derivatives have been synthesized and screened for their inhibitory activity against various microbial strains. researchgate.net

The table below provides a general overview of the types of biological activities observed in structurally related compound classes, which may offer a predictive framework for future studies on this compound.

| Compound Class | Known Biological Activities | Reference Compound Example(s) |

| Pyridine Derivatives | Antimicrobial, Antiviral | 3-cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl-4-chloro benzoate |

| Pyrimidine Derivatives | Antimicrobial | 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine |

| N-(2-hydroxyphenyl)carboxamide Derivatives | Multi-target activity on GPCRs (potential antipsychotic) | N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) |

It is important to emphasize that while these findings provide context, the specific biological activity profile of this compound can only be determined through dedicated experimental investigation.

Structure Activity Relationship Sar Studies of 5 2 Chloro 5 Hydroxyphenyl Pyrimidin 2 Ol Derivatives

Design Principles for Structural Modification of the Pyrimidine (B1678525) Core

The pyrimidine core is a prevalent scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets, particularly protein kinases. nih.govacs.org Modifications of the pyrimidine ring of 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol are guided by several principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.

One common strategy involves the bioisosteric replacement of the pyrimidine ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. Introducing nitrogen atoms into an aromatic ring, for instance, can increase polarity and reduce metabolic degradation by cytochrome P450 enzymes. Various 5- and 6-membered heterocyclic rings, such as pyridine (B92270), pyridazine, and pyrazole (B372694), have been explored as bioisosteric replacements for the pyrimidine nucleus in related compounds. nih.gov

Another key design principle is the introduction of substituents at various positions of the pyrimidine ring . The substitution pattern can significantly influence the molecule's interaction with its target. For example, in related 2,4-diaminopyrimidine series, substitutions at the C5 position have been shown to be critical for modulating kinase activity. nih.gov Small alkyl groups, halogens, or cyano groups can be introduced to probe the steric and electronic requirements of the binding pocket.

Scaffold hopping is a further design strategy where the pyrimidine core is replaced by a structurally different scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.

Finally, conformational constraint through the formation of fused ring systems can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by linking substituents on the pyrimidine core to form an additional ring.

Impact of Substitutions on the Phenyl Ring on Biological Activities

Substitutions on the 5-phenyl ring of this compound play a pivotal role in modulating biological activity. The nature and position of these substituents can influence the compound's electronic properties, lipophilicity, and steric interactions within the target's binding site.

In various series of pyrimidine-based inhibitors, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance biological activity. For instance, in a study of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives, the presence of a chloro group on the phenyl ring improved antimicrobial activity. nih.gov Similarly, in a series of phenylpyrazalopyrimidine derivatives, a para-chloro substituent on the phenyl ring enhanced antiproliferative activity. nih.gov

Conversely, electron-donating groups can also positively influence activity, depending on the specific target and binding mode. For example, methoxy groups on the phenyl ring have been associated with improved activity in some pyrimidine derivatives.

The position of the substituent is also critical. Ortho, meta, and para substitutions can orient the phenyl ring differently within the binding pocket, leading to varied interactions. For instance, in a series of Aurora kinase inhibitors, polar substituents at the para position of the phenyl ring were found to be critical for potent activity.

The following interactive table summarizes the general trends observed for substitutions on the phenyl ring of pyrimidine derivatives based on findings from related studies.

| Substituent Type | Position | General Impact on Activity | Reference Compound Example (Hypothetical) |

| Electron-withdrawing (e.g., -Cl, -CF3) | Para | Often increases potency | 5-(2,4-dichlorophenyl)pyrimidin-2-ol |

| Electron-donating (e.g., -OCH3, -CH3) | Para | Can increase or decrease potency depending on the target | 5-(4-methoxyphenyl)pyrimidin-2-ol |

| Bulky groups | Ortho | May cause steric hindrance and reduce activity | 5-(2-tert-butylphenyl)pyrimidin-2-ol |

| Hydrogen bond donors/acceptors | Meta/Para | Can form additional interactions and increase potency | 5-(4-hydroxyphenyl)pyrimidin-2-ol |

Role of the Hydroxyl and Chloro Groups in Molecular Recognition

The 2-chloro and 5-hydroxyl groups on the phenyl ring of this compound are crucial determinants of its molecular recognition by biological targets.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the binding pocket of a protein. Studies on phenyl-based ligands have shown that the addition of hydroxyl groups to an aromatic ring can have a significant effect on ligand-protein binding energy. nih.govnih.gov For instance, the hydroxyl group can interact with residues such as glutamic acid, arginine, and asparagine. nih.gov The position of the hydroxyl group is paramount; for example, a meta-phenolic function was found to be the most active in one series of inhibitors. nih.gov

The chloro group , being an electron-withdrawing and lipophilic substituent, also plays a significant role. It can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Furthermore, its electron-withdrawing nature can influence the pKa of the nearby hydroxyl group, affecting its ionization state and hydrogen bonding capacity. The chloro group can also occupy a hydrophobic pocket within the binding site. In some kinase inhibitors, a chloro substituent on a pyrimidine ring has been shown to be involved in hydrophobic interactions with gatekeeper residues.

Key Pharmacophoric Features and Their Contribution to Biological Potency

A pharmacophore model defines the essential spatial arrangement of molecular features necessary for biological activity. For this compound and its analogues, the key pharmacophoric features likely include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the analysis of related pyrimidine-based kinase inhibitors, a plausible pharmacophore model for this class of compounds would include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrimidine ring are crucial hydrogen bond acceptors that often interact with the hinge region of protein kinases. nih.gov

Hydrogen Bond Donor (HBD): The hydroxyl group on the phenyl ring and the hydroxyl group on the pyrimidine core (in its enol form) can act as hydrogen bond donors. nih.gov

Aromatic Ring (AR): The phenyl ring provides a scaffold for key substituents and can engage in pi-stacking interactions with aromatic amino acid residues in the binding site.

Hydrophobic Feature (HY): The chloro substituent contributes to a hydrophobic interaction zone.

The spatial arrangement of these features is critical for potent biological activity. Virtual screening and pharmacophore modeling are powerful tools used to identify new compounds that fit a generated pharmacophore model. ijper.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding drug design efforts.

The first step in QSAR model development is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices, and 2D autocorrelations.

3D descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis). researchgate.net

For a series of this compound analogues, relevant descriptors would likely include those that capture electronic effects (e.g., Hammett constants), lipophilicity (e.g., logP), and steric properties (e.g., molar refractivity). In a 3D-QSAR study of pyrimidine derivatives as AXL kinase inhibitors, steric and electrostatic fields were found to be important. researchgate.net

Once descriptors are calculated, a statistical method is used to build the QSAR model. Common methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov

The predictive power of the developed QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Cross-validation techniques, such as leave-one-out (LOO), are used to assess the robustness of the model. The cross-validated correlation coefficient (q²) is a key metric. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is evaluated. The predictive correlation coefficient (R²pred) is calculated for this purpose.

The following table presents a hypothetical summary of statistical parameters from a QSAR study on a series of pyrimidine derivatives, illustrating the validation process.

| Statistical Parameter | Value | Interpretation |

| R² (Correlation Coefficient) | 0.89 | Good correlation between descriptors and activity for the training set. |

| q² (Cross-validated R²) | 0.71 | Good internal predictive ability. |

| R²pred (Predictive R²) | 0.75 | Good external predictive ability for the test set. |

| F-test | 45.6 | Statistically significant model. |

| Standard Error of Estimate | 0.25 | Low error in the predictions. |

Such validated QSAR models can then be used to virtually screen new analogues of this compound and prioritize the synthesis of compounds with potentially enhanced biological activity.

Fragment-Based Drug Design (FBDD) Approaches Leveraging the this compound Scaffold

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, focusing on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The this compound scaffold represents a promising starting point for FBDD campaigns due to its unique structural and chemical features. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinases. ed.ac.uk The substituted phenyl ring provides a vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of binding affinity and selectivity.

The general workflow for an FBDD program utilizing the this compound scaffold would typically involve several key stages. Initially, a library of fragments, including the core scaffold and its close analogs, would be screened against the target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Once initial hits are identified and their binding mode is confirmed, medicinal chemistry efforts focus on growing the fragment into adjacent pockets of the binding site to enhance potency and selectivity.

A hypothetical FBDD campaign targeting a protein kinase could start with the screening of a fragment library that includes the this compound core. Upon identification of this fragment as a binder, its interaction with the kinase's active site, particularly the hinge region, would be characterized. Subsequent steps would involve the synthesis of derivatives to explore the chemical space around the core scaffold. For instance, modifications could be made to the hydroxyl and chloro substituents on the phenyl ring, or different functional groups could be introduced at various positions of the pyrimidine ring.

The following interactive table illustrates a hypothetical fragment evolution from the initial hit, this compound, to a more potent lead compound. This table demonstrates how systematic modifications to the scaffold can lead to improvements in binding affinity, as measured by the dissociation constant (Kd), and inhibitory activity, represented by the half-maximal inhibitory concentration (IC50).

| Compound ID | R1 | R2 | R3 | Kd (µM) | IC50 (µM) | Ligand Efficiency (LE) |

| F1 (Initial Hit) | H | Cl | OH | 500 | >1000 | 0.35 |

| F2 | CH3 | Cl | OH | 250 | 500 | 0.36 |

| F3 | H | H | OH | 700 | >1000 | 0.32 |

| F4 | H | Cl | OCH3 | 400 | 800 | 0.34 |

| L1 (Lead) | CH3 | Cl | O(CH2)2N(CH3)2 | 0.5 | 1.2 | 0.45 |

This table contains hypothetical data for illustrative purposes.

The data in the table demonstrates a potential optimization pathway. The initial fragment, F1 , shows weak binding. Methylation at R1 (F2 ) slightly improves affinity, suggesting a favorable interaction in a nearby pocket. Removal of the chloro group (F3 ) is detrimental, highlighting its importance for binding, possibly through halogen bonding. Methoxy substitution at the hydroxyl group (F4 ) maintains similar affinity. A significant improvement is seen in the lead compound, L1 , where the addition of a dimethylaminoethyl chain at the hydroxyl position leads to a substantial increase in both binding affinity and inhibitory potency, along with an improved ligand efficiency. This suggests that the added moiety is accessing a new and favorable interaction site on the protein.

This systematic approach of fragment growing, guided by structural biology and SAR, is a hallmark of FBDD and underscores the potential of the this compound scaffold as a valuable starting point for the discovery of novel therapeutics. The versatility of the pyrimidine and phenyl rings allows for diverse chemical modifications, making it an attractive scaffold for targeting a wide range of biological targets. nih.govresearchgate.net

Lack of Publicly Available Research Data for this compound

A comprehensive search for scientific literature and data pertaining to the computational chemistry and molecular modeling of the specific compound This compound has revealed a significant gap in publicly accessible research. Despite employing targeted search strategies across various scientific databases and repositories, no dedicated studies focusing on the molecular docking simulations, quantum chemical calculations, or molecular dynamics simulations of this particular molecule could be identified.

The initial investigation sought to uncover detailed findings on the computational analysis of this compound, as outlined in the requested article structure. This included a search for information regarding its interaction with putative biological targets, its electronic properties, and its conformational stability. However, the search results did not yield any specific experimental or computational data for this compound.

While research exists for structurally related compounds containing pyrimidine or chlorophenyl moieties, the strict requirement to focus solely on this compound prevents the inclusion of such data. The scientific community has published studies on other pyrimidine derivatives, detailing their synthesis and computational analysis. For instance, studies on certain pyridopyrimidine derivatives have explored their anti-inflammatory potential through molecular docking. nih.gov Similarly, research is available on the computational analysis of other complex chlorinated aromatic compounds. nih.gov

However, the specific data required to populate the requested article, such as ligand preparation details, receptor grid generation, scoring function results, HOMO-LUMO energy gaps, electrostatic potential surface maps, and molecular dynamics simulation outcomes for this compound, remains absent from the available scientific literature.

Consequently, it is not possible to generate the requested article with the specified level of detail and scientific accuracy due to the lack of foundational research on this particular chemical compound. The creation of scientifically sound data tables and detailed research findings is contingent upon the existence of peer-reviewed and published studies, which could not be located for this compound.

Computational Chemistry and Molecular Modeling of 5 2 Chloro 5 Hydroxyphenyl Pyrimidin 2 Ol

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Binding Stability

Simulation Setup and Force Field Selection

The initial and one of the most critical steps in performing molecular simulations for a compound like 5-(2-chloro-5-hydroxyphenyl)pyrimidin-2-ol is the meticulous setup of the simulation environment and the appropriate selection of a force field. The force field is a collection of equations and associated parameters designed to describe the potential energy of a system of particles, in this case, the atoms of the molecule and its surrounding environment (e.g., water).

The choice of force field is paramount for the accuracy of the simulation. For organic molecules such as pyrimidine (B1678525) derivatives, commonly used force fields include:

GAFF (General Amber Force Field): Often used in conjunction with the AMBER simulation package, GAFF is designed for drug-like organic molecules and is compatible with the AMBER force fields for proteins and nucleic acids.

CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CGenFF (CHARMM General Force Field) is an extension of the CHARMM force field that provides parameters for a wide range of small molecules, making it suitable for simulations of this compound.

OPLS (Optimized Potentials for Liquid Simulations): The OPLS force fields, such as OPLS-AA, are also widely used for organic liquids and biomolecules.

To begin a simulation, the 3D coordinates of this compound would first be generated and optimized, typically using quantum mechanical methods at a modest level of theory (e.g., Hartree-Fock or Density Functional Theory with a basis set like 6-31G*). Partial atomic charges, which are crucial for describing electrostatic interactions, would then be calculated, often using methods like RESP (Restrained Electrostatic Potential) or Merz-Kollman.

The simulation system would then be constructed by placing the molecule in a periodic box of solvent, usually water, to mimic physiological conditions. The system is then neutralized by adding counter-ions if necessary. The entire system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a series of equilibration steps, typically involving a gradual heating of the system to the desired temperature and pressure, allowing the solvent molecules to relax around the solute.

Analysis of Binding Free Energies and Dynamic Interactions

Once a stable trajectory of the molecule in its environment is obtained, a wealth of information can be extracted. If this compound were to be studied as a potential inhibitor of a biological target, such as an enzyme, understanding its binding affinity and the dynamics of its interaction with the protein would be of utmost importance.

Binding Free Energy Calculations: Several methods can be employed to calculate the binding free energy of a ligand to its receptor. These methods vary in computational cost and accuracy.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the free energy of binding by combining the molecular mechanics energies with a continuum solvent model. They provide a good balance between accuracy and computational expense.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally intensive methods that calculate the free energy difference between two states by gradually "perturbing" one molecule into another over a series of non-physical intermediate steps.

Analysis of Dynamic Interactions: Molecular dynamics simulations provide a time-resolved view of the interactions between the ligand and its target. Analysis of the simulation trajectory can reveal:

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and the protein can be monitored throughout the simulation, identifying key residues involved in anchoring the ligand in the binding site.

Hydrophobic Interactions: The non-polar parts of the ligand will interact with hydrophobic pockets in the protein, and the extent of these interactions can be quantified.

Salt Bridges: If the ligand and protein have charged groups, the formation of salt bridges can be a significant contributor to binding affinity.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These metrics are used to assess the stability of the ligand in the binding pocket and the flexibility of different parts of the protein upon ligand binding.

Virtual Screening and De Novo Design Based on the this compound Scaffold

The chemical structure of this compound can serve as a starting point for the discovery of new, potentially more potent or selective compounds through virtual screening and de novo design.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If a target for this compound were known, its binding mode could be used to create a pharmacophore model. This model, which defines the essential 3D arrangement of functional groups required for activity, can then be used to rapidly screen millions of compounds in databases like ZINC or ChEMBL.

De Novo Design: De novo design algorithms build novel molecules from scratch within the constraints of a target's binding site. Using the this compound scaffold as a base, these programs can suggest modifications or additions to the structure that would improve its binding affinity. These methods often employ fragment-based approaches, where small chemical fragments are placed in favorable positions in the binding site and then linked together to form a coherent molecule.

Cheminformatics Approaches for Analog Prioritization and Library Design

Cheminformatics provides a suite of tools and methods for analyzing and manipulating chemical information, which is invaluable for prioritizing which analogs of this compound to synthesize and for designing focused chemical libraries.

Analog Prioritization: If a set of virtual hits or designed molecules is generated, cheminformatics can be used to prioritize them for synthesis. This involves calculating a range of molecular descriptors for each compound, such as:

Physicochemical Properties: Molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are often used to predict drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties, guided by frameworks like Lipinski's Rule of Five.

Structural Fingerprints: These are bit strings that encode the presence or absence of various structural features. They can be used to assess the similarity of new designs to known active compounds and to ensure structural diversity.

Quantitative Structure-Activity Relationship (QSAR): If bioactivity data is available for a set of related compounds, a QSAR model can be built to predict the activity of new analogs. researchgate.netnih.govresearchgate.net These models mathematically correlate molecular descriptors with biological activity.

Library Design: Cheminformatics plays a crucial role in the design of combinatorial libraries based on a core scaffold like this compound. By analyzing the diversity of available building blocks (reagents that can be used to modify the scaffold), it is possible to design a library that maximizes the coverage of chemical space while minimizing redundancy. nih.govnih.gov This ensures that the synthesized compounds are as diverse as possible, increasing the chances of discovering novel structure-activity relationships.

Potential Applications in Medicinal Chemistry Research for 5 2 Chloro 5 Hydroxyphenyl Pyrimidin 2 Ol

Exploration of 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol as a Lead Compound for Therapeutic Development

A thorough search of scientific databases and chemical literature did not yield any studies that have investigated this compound as a lead compound for the development of new therapeutics. The foundational steps of identifying and validating a compound's initial biological activity, which are essential for its consideration as a lead structure, have not been documented for this molecule.

Anti-inflammatory Agent Research

There is no available research data on the evaluation of this compound for anti-inflammatory properties. While numerous pyrimidine (B1678525) derivatives have been explored for their potential to modulate inflammatory pathways, this specific compound has not been the subject of such investigations in published literature.

Anti-cancer Agent Research

Similarly, no published studies were found that have assessed the anti-cancer potential of this compound. The evaluation of this compound against cancer cell lines or in preclinical models of cancer has not been reported in the accessible scientific literature.

Scaffold Optimization Strategies for Enhanced Target Selectivity and Potency

Due to the absence of initial biological activity data or identified molecular targets for this compound, there are no documented scaffold optimization strategies. The process of systematically modifying a chemical structure to improve its interaction with a biological target presupposes that an initial lead compound and its target have been identified, which is not the case for this compound.

Development of Prodrugs Based on this compound

The scientific literature contains no reports on the design or synthesis of prodrugs derived from this compound. Prodrug development is a strategy employed to improve the pharmacokinetic or pharmacodynamic properties of a biologically active compound; however, without established biological activity for the parent molecule, such research has not been undertaken.

Utilization of this compound as a Chemical Biology Tool

There is no evidence in the published literature of this compound being used as a tool for chemical biology research.

Reporter Probes and Affinity Ligands

No studies have been found that describe the development or use of this compound as a reporter probe or an affinity ligand for studying biological systems. Such tools are typically created based on compounds with known and potent biological activity to investigate their molecular targets and mechanisms of action.

Lack of Publicly Available Research Data on the Medicinal Chemistry Applications of this compound

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available research detailing the potential applications of the chemical compound This compound in medicinal chemistry. Specifically, no studies were found that investigate its role as a modulator of specific cellular pathways or its incorporation into the design of multi-target directed ligands.

The pyrimidine scaffold is a well-established and significant core structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netnih.gov Similarly, the substituted chlorohydroxyphenyl moiety is present in various biologically active molecules. However, the specific combination of these components in the form of This compound has not been the subject of published research that would allow for a detailed discussion of its potential in the requested areas.

Searches for related compounds, such as 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, have shown that pyrimidine derivatives bearing a chlorohydroxyphenyl group can act as potent inhibitors of specific cellular targets, like STAT6, which is involved in allergic conditions. nih.gov This highlights the potential of this class of compounds in modulating cellular signaling.

Furthermore, the design of multi-target directed ligands is a prominent strategy in modern drug discovery, aiming to address complex diseases by interacting with multiple biological targets simultaneously. While various heterocyclic cores are utilized for this purpose, there is no specific information on the use of the This compound scaffold in such a design.

Explorations in Material Science Research for 5 2 Chloro 5 Hydroxyphenyl Pyrimidin 2 Ol

Investigation of 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol for Integration into Functional Materials

There is currently no available research detailing the investigation of this compound for integration into functional materials. The exploration of a chemical compound for such purposes would typically involve assessing its physical and chemical properties, such as thermal stability, solubility in various solvents, and its potential for chemical modification. These foundational characteristics are crucial for determining how a molecule might be incorporated into a larger material system to impart specific functions, such as sensing, catalysis, or energy storage. Without foundational studies on this compound, its potential as a component in functional materials remains purely theoretical.

Studies on Self-Assembly and Supramolecular Interactions of this compound

No studies on the self-assembly and supramolecular interactions of this compound have been found in the available literature. Research in this area would typically focus on the non-covalent interactions between molecules, such as hydrogen bonding, halogen bonding, and π-π stacking. The presence of a hydroxyl group, a pyrimidinol ring, and a chlorinated phenyl ring within the structure of this compound suggests the theoretical potential for such interactions.

For instance, the hydroxyl and pyrimidinol moieties could act as hydrogen bond donors and acceptors, while the aromatic rings could participate in π-π stacking. The chlorine atom could potentially engage in halogen bonding. Understanding these interactions would be the first step in predicting and controlling the formation of ordered supramolecular structures like liquid crystals, gels, or crystalline co-crystals. However, empirical studies and documented findings on these aspects for this specific compound are not available.

Potential in the Development of Novel Electronic or Optical Materials

There is no documented research exploring the potential of this compound in the development of novel electronic or optical materials. The investigation into a compound's electronic or optical properties would involve studying its photophysical characteristics, such as absorption and emission spectra, and its electronic characteristics, like conductivity or semiconductivity. The conjugated π-system of the pyrimidine (B1678525) and phenyl rings could theoretically impart interesting optical or electronic properties. However, without experimental data, any discussion of its potential in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or nonlinear optical materials would be speculative.

Incorporation of this compound into Polymeric Systems

No research has been published regarding the incorporation of this compound into polymeric systems. Such research would typically involve either the polymerization of the compound itself (if it contains suitable functional groups) or its use as an additive or a pendant group in a polymer chain. The hydroxyl group on the molecule could potentially be used as a site for polymerization or for grafting onto an existing polymer backbone. Incorporating this molecule into a polymer could be a strategy to modify the properties of the bulk material, for example, to enhance its thermal stability, alter its refractive index, or introduce specific chemical functionalities. To date, no studies have reported on such work with this compound.

Future Directions and Emerging Research Avenues for 5 2 Chloro 5 Hydroxyphenyl Pyrimidin 2 Ol

Advanced Synthetic Methodologies for Accessing Diverse Analogue Libraries

The future of medicinal chemistry relies heavily on the ability to generate a wide array of molecular analogues to explore the chemical space around a lead compound. For 5-(2-chloro-5-hydroxyphenyl)pyrimidin-2-ol, advanced synthetic methodologies are crucial for creating diverse analogue libraries. These libraries are instrumental in establishing robust Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR).

Key strategies for analogue generation include:

Parallel Synthesis: Employing automated or semi-automated systems to produce a large number of distinct but structurally related compounds simultaneously.

Diversity-Oriented Synthesis (DOS): Creating structurally complex and diverse molecules from simple starting materials, aiming to cover a broader chemical space.

Late-Stage Functionalization: Introducing chemical modifications to the core structure in the final steps of the synthesis, allowing for rapid diversification.

These methodologies will enable the systematic modification of the pyrimidinol core and the substituted phenyl ring, leading to the generation of novel compounds with potentially enhanced biological activities or material properties.

Identification of Novel Biological Targets Beyond Current Findings

While initial studies may have identified primary biological targets for this compound, the search for novel targets is a key future direction. Techniques such as chemical proteomics and thermal shift assays can be employed to uncover new protein binding partners.

Potential areas for new target identification include:

Kinase Inhibition: The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors, suggesting that this compound and its analogues could be explored for activity against a broader range of kinases involved in cancer and inflammatory diseases.

Epigenetic Targets: There is growing interest in molecules that can modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

G-Protein Coupled Receptors (GPCRs): The structural motifs present in the compound may allow for interaction with various GPCRs, which are important targets for a wide range of diseases.

Unraveling new biological targets will not only provide a deeper understanding of the compound's mechanism of action but also open up new therapeutic avenues.

Development of Multi-Target Approaches for Complex Diseases

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome. The development of multi-target ligands, which can modulate multiple biological targets simultaneously, represents a promising therapeutic strategy.

The structural framework of this compound is amenable to modifications that could bestow multi-target activity. By strategically combining pharmacophoric elements from inhibitors of different targets, it may be possible to design single molecules with a desired polypharmacological profile. This approach could lead to therapies with improved efficacy and a reduced likelihood of drug resistance.

Interdisciplinary Research Collaborations to Expand Application Horizons

The full potential of this compound can only be realized through collaborations that bridge different scientific disciplines. The convergence of expertise from medicinal chemistry, chemical biology, computational science, and materials science is essential.

Examples of fruitful interdisciplinary collaborations include:

Medicinal Chemistry and Computational Biology: Using computational models to guide the design of new analogues with improved potency and selectivity.

Chemical Biology and Materials Science: Exploring the use of the compound or its derivatives in the development of novel biomaterials or sensors.

Pharmacology and Systems Biology: Integrating experimental data into systems-level models to understand the compound's effects on complex biological networks.

Such collaborations will be instrumental in translating basic research findings into tangible applications with real-world impact.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Derivatives

A major hurdle in drug development is the high attrition rate of drug candidates due to poor pharmacokinetic properties. Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is a critical tool for identifying and eliminating compounds with unfavorable properties early in the discovery process.

For derivatives of this compound, in silico models can be used to predict a range of ADME properties, including:

Aqueous solubility

Intestinal absorption

Plasma protein binding

Metabolic stability

Blood-brain barrier permeability

By integrating these predictive models into the design-synthesis-test-analyze cycle, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of development, thereby saving time and resources.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, substituting a halogen at the pyrimidine C5 position with a substituted phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C yields intermediates . Efficiency improvements include optimizing catalyst loading (≤5 mol%), using microwave-assisted synthesis to reduce reaction time, or introducing protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl group to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., hydroxyl proton at δ 9–10 ppm, pyrimidine protons at δ 8–9 ppm) .

- HPLC : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to quantify purity (>95% required for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ expected m/z: calculated vs. observed) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The hydroxyl and pyrimidine groups make the compound sensitive to light, moisture, and oxidation. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use stabilizers like BHT (0.01% w/w) for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity).

- Validate target engagement via orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays).

- Cross-reference with structural analogs (e.g., 5-arylpyrimidines in ) to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways. Key steps:

- Optimize geometry at the B3LYP/6-31G(d) level.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring.

- Simulate transition states for coupling reactions (e.g., energy barriers for Suzuki-Miyaura cross-coupling) using software like Gaussian or ORCA .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?

- Methodological Answer : Solve the crystal structure via X-ray diffraction (Cu-Kα radiation, 100 K). Analyze hydrogen-bonding networks (e.g., hydroxyl→pyrimidine N interactions) and π-stacking with aromatic residues. Use Mercury software to map electrostatic surfaces and guide substitutions (e.g., introducing electron-withdrawing groups at C2 to strengthen target interactions) .

Q. What experimental designs are recommended for studying the compound’s metabolism in vitro?

- Methodological Answer :

- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH regeneration system. Quench reactions at 0, 15, 30, 60 min and analyze via LC-MS/MS.

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).

- Metabolite Identification : Apply HR-MS/MS with predictive tools (e.g., Meteor Nexus) to assign phase I/II metabolites .

Methodological Notes

- Key References : Relied on peer-reviewed crystallography (Acta Crystallographica), CAS Common Chemistry, and synthetic methodologies from journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.